1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one
Description
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is a structurally complex molecule featuring a piperazine core substituted with a 2-methoxyphenyl group, an ethanone-linked pyrrole ring, and a 1,2,4-oxadiazole moiety bearing a 4-methylphenyl substituent.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-19-9-11-20(12-10-19)25-27-26(34-28-25)22-7-5-13-31(22)18-24(32)30-16-14-29(15-17-30)21-6-3-4-8-23(21)33-2/h3-13H,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZOSLVHXETDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The oxadiazole ring is then synthesized and attached to the piperazine derivative through a series of condensation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
General Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Intermediate Compounds : Starting with the reaction of 2-methoxyphenylpiperazine with an alkylating agent to introduce the ethyl group.
- Coupling Reaction : The intermediate is then coupled with a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine to form the final product.
Industrial Production
Industrial methods may optimize these synthetic routes using techniques such as continuous flow synthesis, which improves yield and purity by better controlling reaction conditions.
Anticonvulsant Activity
Research indicates that compounds similar to this one may possess anticonvulsant properties. For instance, thiazole-integrated pyrrolidinones have been studied for their efficacy against seizures, suggesting that modifications of this compound could yield similar benefits .
Treatment of Benign Prostatic Hyperplasia (BPH)
Patents have indicated that derivatives of this compound may be effective in treating BPH, highlighting its potential in urology .
Case Studies and Research Findings
Research findings indicate that compounds structurally related to 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one have shown promise in various therapeutic areas:
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters or activate specific receptors, leading to physiological effects .
Comparison with Similar Compounds
Piperazine-Based Analogues
- 1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one (P804-0813): This compound (MW: 410.9) shares the piperazine-ethanone framework but replaces the oxadiazole-pyrrole system with a pyrazole ring. The 4-chlorophenyl substituent may enhance lipophilicity (logP: 4.35) compared to the target compound’s 4-methylphenyl group .
Oxadiazole- and Pyrrole-Containing Analogues
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one :
Replaces the oxadiazole-pyrrole unit with a pyrazole ring. Pyrazoles are associated with antioxidant and analgesic activities but may exhibit lower metabolic stability compared to oxadiazoles . - 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol: Features a pyrazole-hydroxyphenyl system with dihedral angles influencing molecular packing and solubility. The hydroxyl group enhances hydrogen-bonding capacity (PSA: 49.1 Ų), unlike the target compound’s methoxy group .
Physicochemical Properties
*Estimated based on structural similarity.
Key Observations :
- The oxadiazole-pyrrole system increases hydrogen bond acceptors (7 vs. 4 in P804-0813), enhancing target engagement but possibly limiting bioavailability.
Biological Activity
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is a synthetic molecule with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Structural Overview
The molecular formula for this compound is . Its structure includes a piperazine ring, a pyrrole moiety, and an oxadiazole derivative, which are known to contribute to diverse biological activities.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine and methoxyphenyl groups often exhibit significant interaction with serotonin receptors. A study demonstrated that similar compounds showed high affinity for the 5-HT_1A and 5-HT_2A serotonin receptors, which are crucial in modulating mood and anxiety disorders . The presence of the methoxy group enhances the lipophilicity and receptor binding affinity of these compounds.
2. Anticonvulsant Properties
Compounds with similar structures have been evaluated for anticonvulsant activity. For instance, derivatives containing piperazine have shown effectiveness in reducing seizure activity in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways.
3. Antitumor Activity
The oxadiazole moiety is often associated with anticancer properties. Studies have reported that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis through the activation of caspases has been documented . In vitro assays revealed that related compounds had IC50 values in the low micromolar range against breast cancer cells, indicating promising antitumor activity.
The biological activity of the compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Binding to serotonin receptors influences mood regulation and may contribute to anxiolytic effects.
- GABAergic Activity : By enhancing GABA receptor activity, the compound may exert anticonvulsant effects.
- Apoptosis Induction : The presence of oxadiazole suggests potential pathways for inducing programmed cell death in cancer cells.
Data Table: Biological Activity Summary
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models of depression, administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors as measured by forced swim tests. The results suggested that these compounds could serve as potential leads for developing new antidepressants.
Case Study 2: Anticancer Activity
A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity. Further investigations into the mechanism revealed that it induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
